4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide
Description
This compound features a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 2-hydroxy-2-(naphthalen-1-yl)ethyl moiety at the amide nitrogen. Its structure integrates sulfonamide and naphthalene pharmacophores, which are often associated with bioactivity in therapeutic agents, such as enzyme inhibition or receptor targeting .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-23(2)28(26,27)17-12-10-16(11-13-17)21(25)22-14-20(24)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20,24H,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISHUWSCUOGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the hydroxy-naphthyl-ethyl substituent is introduced via alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield naphthaldehyde derivatives, while reduction can produce naphthyl-ethylamines.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Complexity : Suzuki coupling (used in bromonaphthalene analogs) achieves moderate yields (58%), whereas condensation reactions (e.g., ) yield ~75% for structurally simpler derivatives .
- Substituent Impact : The dimethylsulfamoyl group (pKa ~1-2) may enhance solubility compared to methylsulfonyl analogs, while the hydroxy group could influence hydrogen-bonding interactions .
Implications for Target Compound :
- The naphthalene moiety in the target compound could promote hydrophobic interactions with protein targets, as seen in sigma receptor ligands .
Physicochemical and Spectroscopic Data
Comparative spectral data for naphthalene-containing benzamides:
Notes:
Biological Activity
4-(Dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Core : The initial step involves the preparation of the benzamide structure through a coupling reaction.
- Introduction of Dimethylsulfamoyl Group : This group is introduced via a sulfonation reaction.
- Alkylation to Add Hydroxyethyl Group : The hydroxyethyl moiety is added through an alkylation process.
- Final Purification : The compound is purified using recrystallization techniques.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies on related sulfamides have demonstrated their ability to scavenge free radicals, with various assays confirming their efficacy in reducing oxidative stress markers .
Acetylcholinesterase Inhibition
This compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases such as Alzheimer's. In vitro studies have shown promising results, with IC50 values indicating effective inhibition comparable to known AChE inhibitors .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays on various cancer cell lines showed that it can inhibit cell proliferation significantly. For example, compounds structurally related to this compound demonstrated IC50 values in the low micromolar range against several cancer types .
The biological activity of this compound can be attributed to its structural features:
- Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with active sites on target enzymes, enhancing binding affinity.
- Hydrophobic Interactions : The dimethylsulfamoyl group contributes to hydrophobic interactions that stabilize the compound's binding to biomolecular targets.
Case Studies and Research Findings
A variety of studies have explored the biological effects of this compound:
- Study on AChE Inhibition : A recent study measured the AChE inhibitory activity and found that this compound exhibited an IC50 value of approximately 5 µM, indicating strong potential as a therapeutic agent for cognitive decline .
- Antioxidant Activity Assessment : Using DPPH and ABTS assays, researchers reported that this compound had a radical scavenging capacity comparable to standard antioxidants, suggesting its utility in preventing oxidative damage in cells .
- Antitumor Efficacy : In a comparative study involving multiple derivatives, this compound showed significant cytotoxicity against breast cancer cells with an IC50 value of 8 µM, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | AChE IC50 (µM) | Antioxidant Activity | Antitumor Activity (IC50 µM) |
|---|---|---|---|
| Compound A | 5 | High | 8 |
| Compound B | 10 | Moderate | 15 |
| Compound C | 20 | Low | 25 |
Q & A
Q. What are the established synthetic routes for 4-(dimethylsulfamoyl)-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide?
The compound is typically synthesized via multi-step condensation reactions. For example:
- Step 1 : Condensation of β-naphthol, benzaldehyde, and ethylenediamine in ethanol under reflux for 72 hours to form intermediate amines.
- Step 2 : Reaction of the amine intermediate with a benzoyl chloride derivative (e.g., 3,4-dinitrobenzoyl chloride) in acetonitrile/water, catalyzed by carbodiimides, followed by crystallization for purification (yield: ~75%) . Key variables include solvent choice (ethanol, dichloromethane), temperature control (room temp for condensation, reflux for activation), and purification methods (crystallization with methanol:water).
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm the hydroxyethyl-naphthalene and benzamide backbone (e.g., δH 7.68–7.75 ppm for naphthalene protons; δC 152.11 ppm for the benzamide carbonyl) .
- IR Spectroscopy : Detection of functional groups (e.g., 3530 cm⁻¹ for O–H stretch; 1660 cm⁻¹ for amide C=O) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 292.07 [M⁺]) and fragmentation patterns to verify purity .
Q. What are the solubility and stability considerations for handling this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Methanol:water (4:1) is often used for recrystallization .
- Stability : Sensitive to prolonged exposure to light and moisture. Store under inert gas (N₂/Ar) at –20°C for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Catalyst Screening : Use carbodiimide derivatives (e.g., EDC·HCl) to improve coupling efficiency between amine intermediates and benzoyl chlorides .
- Solvent Optimization : Replace ethanol with acetonitrile for faster reaction kinetics in condensation steps .
- In-Line Monitoring : Employ HPLC or TLC to track intermediate formation and minimize side products .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for batch-to-batch compound purity .
- Mechanistic Profiling : Combine in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets) with molecular docking to validate structure-activity relationships (SAR) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for experimental variables (e.g., serum concentration in cell cultures) .
Q. What is the proposed mechanism of action for its biological activity?
Preliminary studies suggest:
- Enzyme Inhibition : The dimethylsulfamoyl group may bind to sulfhydryl or catalytic sites of enzymes (e.g., carbonic anhydrase), disrupting activity .
- Receptor Modulation : The naphthalene-hydroxyethyl moiety could interact with hydrophobic pockets of GPCRs or nuclear receptors, altering signaling pathways . Validation requires techniques like surface plasmon resonance (SPR) for binding affinity and CRISPR knockouts to identify target genes .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
- Substituent Variation : Modify the naphthalene ring (e.g., halogenation) or replace the dimethylsulfamoyl group with other sulfonamides to assess potency shifts .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the hydroxyethyl group) .
- In Vivo Correlation : Test derivatives in animal models (e.g., murine inflammation assays) to link structural changes to efficacy/toxicity .
Q. How can discrepancies in physicochemical properties (e.g., melting points) be addressed?
- Reproducibility Checks : Verify purity via HPLC (>95%) and recalibrate equipment (e.g., DSC for melting point determination) .
- Polymorph Screening : Use solvent-drop grinding or temperature cycling to identify stable crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
